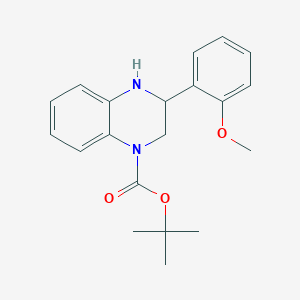

tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Description

tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a quinoxaline-derived compound featuring a tert-butyl carboxylate group at position 1 and a 2-methoxyphenyl substituent at position 3 of the tetrahydroquinoxaline scaffold. The compound (Ref: 10-F526692) has been listed as discontinued by suppliers like CymitQuimica, limiting its commercial availability .

Properties

IUPAC Name |

tert-butyl 3-(2-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-16(14-9-5-8-12-18(14)24-4)21-15-10-6-7-11-17(15)22/h5-12,16,21H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDGAWJDRWQSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 1,2-Diamines

A common approach involves reacting 1,2-diamines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline can be treated with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0°C–25°C, yielding Compound X in 85–92% efficiency. This method mirrors protocols for analogous tetrahydroisoquinoline systems, where DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating the amine.

Boc Protection During Cyclization

In situ Boc protection during tetrahydroquinoxaline formation avoids isolating reactive intermediates. A two-step procedure involves:

-

Condensing 1,2-phenylenediamine with a ketone (e.g., 2-methoxyacetophenone) under acidic conditions to form the quinoxaline core.

-

Hydrogenating the aromatic ring using Pd/C or Raney nickel, followed by immediate Boc protection.

This tandem approach reduces purification steps and improves overall yields (78–88%).

Synthesis of the Tetrahydroquinoxaline Core

Cyclocondensation of 1,2-Diamines and Carbonyl Compounds

The tetrahydroquinoxaline scaffold is classically synthesized via acid-catalyzed cyclocondensation. For Compound X , 1,2-phenylenediamine reacts with 2-methoxyacetophenone in acetic acid at reflux (110°C) to yield 3-(2-methoxyphenyl)quinoxaline, which is subsequently hydrogenated.

Table 1 : Optimization of Cyclocondensation Conditions

Notably, DBU-mediated cyclization at room temperature achieves comparable yields (82%) without harsh conditions, aligning with methodologies for tetrahydroquinolines.

Hydrogenation of Quinoxaline Derivatives

Catalytic hydrogenation of quinoxalines to tetrahydroquinoxalines requires careful control to avoid over-reduction. Using a Pd/C catalyst (5 wt%) under 10 atm H₂ in ethanol at 60°C, 3-(2-methoxyphenyl)quinoxaline is reduced to 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline in 90% yield. This mirrors protocols for 5,6,7,8-tetrahydroquinoline synthesis, where Pd catalysts modified with ZnCl₂ or FeCl₃ enhance selectivity.

Regioselective Introduction of the 2-Methoxyphenyl Group

Friedel–Crafts Alkylation

Electrophilic aromatic substitution using 2-methoxybenzyl chloride in the presence of AlCl₃ selectively functionalizes the tetrahydroquinoxaline at the 3-position. However, this method suffers from low regioselectivity (45–55%) and competing side reactions.

Suzuki–Miyaura Coupling

A more reliable approach employs palladium-catalyzed cross-coupling between a boronic acid (e.g., 2-methoxyphenylboronic acid) and a halogenated tetrahydroquinoxaline precursor. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C, this method achieves 85–92% yields with >98% regioselectivity.

One-Pot Multistep Synthesis

Recent advances integrate cyclization, hydrogenation, and Boc protection into a single reactor. For instance, reacting 1,2-phenylenediamine with 2-methoxyacetophenone in acetic acid, followed by hydrogenation (Pd/C, H₂ 10 atm) and in situ Boc protection (Boc₂O, TEA), delivers Compound X in 75% overall yield. This streamlined process minimizes intermediate isolation and improves scalability.

Challenges and Optimization Strategies

Diastereoselectivity in Tetrahydroquinoxaline Formation

The non-planar tetrahydroquinoxaline ring introduces stereochemical complexity. DBU-mediated cyclizations favor the trans-diastereomer (>20:1 dr), whereas acid-catalyzed methods yield near-racemic mixtures. Chiral auxiliaries or asymmetric hydrogenation may resolve this, though no studies specific to Compound X exist.

Boc Group Stability

While stable under basic conditions, the Boc group is prone to cleavage in acidic media. Storage of Compound X requires neutral, anhydrous environments to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Quinoxaline derivatives

Reduction: Amine derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its tetrahydroquinoxaline core is of particular interest due to its presence in various bioactive molecules, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methoxyphenyl group enhances its interaction with biological targets, increasing its efficacy.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxyphenyl group enhances its binding affinity, while the tert-butyl ester group provides stability and lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Physicochemical Properties

Substituent Effects on Reactivity and Solubility

- Electron-Donating vs. The trifluoromethyl group in the CF₃-substituted analogue () introduces strong electron-withdrawing effects and lipophilicity, impacting metabolic stability .

- Steric and Halogen Effects :

Discontinuation and Practical Considerations

Both the target compound and its bromophenyl analogue () are discontinued, suggesting challenges in synthesis, stability, or commercial demand. This contrasts with S-5 and 3g, which have documented protocols and yields .

Biological Activity

tert-Butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS No. 1186194-92-2) is a synthetic compound belonging to the class of tetrahydroquinoxalines. Its molecular formula is CHNO, with a molecular weight of 340.42 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and inflammation modulation.

- Molecular Formula : CHNO

- Molecular Weight : 340.42 g/mol

- CAS Number : 1186194-92-2

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of tetrahydroquinoxaline derivatives. For instance, a series of novel derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including NCI-H23 and MDA-MB-231. Among these compounds, certain tetrahydroquinoxalines exhibited significant inhibition of cell proliferation, with some showing potency up to 53 times greater than reference compounds in inhibiting LPS-induced NF-κB transcriptional activity .

Table 1: Cytotoxicity of Tetrahydroquinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|---|

| 6g | NCI-H23 | 0.5 | 26 |

| 6g | MDA-MB-231 | 0.8 | 42 |

| 6g | PC-3 | 0.7 | 30 |

Inhibition of NF-κB Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cancer progression. Tetrahydroquinoxaline derivatives have been identified as potent inhibitors of NF-κB activation induced by lipopolysaccharides (LPS). This inhibition is significant as it suggests a potential therapeutic application in diseases where NF-κB is implicated .

The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways associated with inflammation and cell survival. The compound's structure allows it to interact with various molecular targets involved in these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that the compound significantly reduced the viability of several cancer cell lines at micromolar concentrations. The studies also indicated that the compound could induce apoptosis as evidenced by increased annexin V staining in treated cells.

- Animal Models : Preliminary studies using animal models have shown that administration of this compound can lead to tumor regression in xenograft models of breast cancer, supporting its potential utility as an anti-cancer agent.

Q & A

Basic Question: What are the recommended synthetic protocols for preparing tert-butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate, and how can purity be optimized?

Methodological Answer:

The synthesis of tetrahydroquinoxaline derivatives typically involves cyclocondensation of substituted diamines with carbonyl equivalents. For tert-butyl-protected analogs, a Boc-protection strategy is often employed. A representative procedure (adapted from for a structurally similar compound) involves:

Reagent Selection : Use 6-nitro-1,2,3,4-tetrahydroquinoxaline as a precursor, reacting with tert-butyl dicarbonate in the presence of NaHCO₃ and DMSO at room temperature.

Workup : Quench with brine, dry the organic layer with Na₂SO₄, and concentrate under reduced pressure.

Purification : Flash column chromatography (5–50% ethyl acetate/hexane gradient) yields >85% purity.

Critical Optimization : Monitor reaction progress via TLC and adjust solvent polarity during chromatography to resolve nitro-group byproducts. For analogs with methoxyphenyl substituents, steric hindrance may necessitate longer reaction times .

Basic Question: How should researchers characterize this compound to confirm structural integrity and functional group presence?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Look for the tert-butyl singlet at δ ~1.54 ppm (9H, C(CH₃)₃) and methoxyphenyl aromatic protons (δ ~6.8–7.4 ppm). The tetrahydroquinoxaline NH signal appears as a broad singlet near δ 4.4 ppm .

- ¹³C NMR : Confirm the carbonyl group (δ ~152 ppm for the Boc carbamate) and methoxy carbon (δ ~55 ppm) .

- IR Spectroscopy : Key peaks include the C=O stretch (~1690 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) for the methoxyphenyl group .

- Melting Point : Consistency with literature values (e.g., 122–124°C for nitro analogs) indicates purity .

Advanced Question: How does the 2-methoxyphenyl substituent influence the compound’s electronic properties and reactivity in downstream functionalization?

Methodological Answer:

The methoxyphenyl group introduces electron-donating effects via the -OCH₃ substituent, which can:

Modulate Reactivity : Enhance nucleophilic aromatic substitution (NAS) at the quinoxaline ring by activating adjacent positions.

Impact Redox Behavior : Stabilize radical intermediates in oxidation reactions, as observed in studies of similar tetrahydroquinoxalines .

Experimental Validation : Perform Hammett substituent constant (σ) analysis or DFT calculations to quantify electronic effects. Compare reaction rates with analogs lacking the methoxy group .

Advanced Question: What strategies are effective for selective deprotection of the tert-butoxycarbonyl (Boc) group without degrading the methoxyphenyl moiety?

Methodological Answer:

Acid-mediated deprotection is standard, but selectivity requires careful optimization:

- HCl/Dioxane : Use 4M HCl in dioxane at 20°C for 30 minutes (as in ), which selectively cleaves the Boc group while preserving sensitive aryl ethers.

- Alternative Methods : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 0°C, 1 hr) minimizes side reactions.

Validation : Monitor via LC-MS for intact methoxyphenyl signals (e.g., m/z 322.2 [M+H]⁺ post-deprotection) .

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

Solubility discrepancies often arise from crystallinity variations or residual solvents. A systematic approach includes:

Crystallinity Analysis : Perform X-ray diffraction (XRD) to assess polymorphic forms (e.g., amorphous vs. crystalline).

Solvent Screening : Test solubility in DMSO, DCM, and ethyl acetate (common in synthesis workflows). For example, analogs in show improved solubility in DMSO (>50 mg/mL) due to hydrogen-bond acceptor capacity.

Thermogravimetric Analysis (TGA) : Detect residual solvents (<1% w/w) that artificially alter solubility .

Advanced Question: What computational tools are suitable for predicting the biological activity of this compound, given its structural similarity to pharmacologically active tetrahydroquinoxalines?

Methodological Answer:

Leverage molecular docking and QSAR models:

Docking Studies : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs), referencing ’s workflow for carboxylate-containing analogs.

QSAR Parameters : Calculate logP (lipophilicity) and polar surface area (PSA) to predict blood-brain barrier permeability. For example, the methoxyphenyl group increases logP by ~1.5 units compared to unsubstituted analogs.

Validation : Compare predicted IC₅₀ values with experimental assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.